(Z)-3-(3-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S2/c17-11-4-1-5-12(10-11)18-15(19)14(22-16(18)21)8-2-6-13-7-3-9-20-13/h1-10H/b6-2+,14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPDSCWGDDRJJX-NTOUICHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article compiles recent findings on its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in HIV treatment.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core with a furan substituent and a fluorophenyl group, which are critical for its biological activity. The thiazolidinone scaffold is known for its versatility in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| A2780 (Ovarian) | 0.10 - 0.60 | Cell cycle arrest |
| MOLT-4 (Leukemia) | >10 | Cytotoxicity observed |
| DLD-1 (Colon) | 3.67 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity, particularly against the MCF-7 and A2780 cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer activity of thiazolidinones generally involve:
- Induction of Apoptosis : Compounds like this compound promote apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Studies indicate that these compounds can induce G1/S phase arrest in cancer cells, leading to inhibited proliferation .
Antimicrobial Activity
Thiazolidinone derivatives have also shown antimicrobial properties. The following table provides insights into the antimicrobial efficacy of similar compounds:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 200 | Moderate |
| Escherichia coli | 400 | Good |
| Candida albicans | 800 | Moderate |
While specific data on this compound's antimicrobial activity is limited, related thiazolidinones have shown moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .
HIV Activity
In silico studies have explored the potential of thiazolidinone derivatives as anti-HIV agents. However, it was noted that while some compounds exhibited stable interactions with viral proteins such as gp41, they were also found to be cytotoxic to host cells, complicating their development as therapeutic agents .
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-3-(3-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one. The compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A review documented the cytotoxic effects of thiazolidinone derivatives on multiple cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds valuable in cancer therapy.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MOLT-4 | <0.01 | Apoptosis induction |
| SW-620 | 1.76 | Cell cycle arrest |
| SK-MEL-5 | 1.73 | Induction of pro-caspase 3 |
Antimicrobial Activity
Beyond anticancer properties, thiazolidinones have been explored for their antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
Research has shown that certain thiazolidinone derivatives can inhibit bacterial growth effectively. For example, a derivative of thiazolidinone was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones . This suggests that this compound could be further investigated for its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Pharmacological Tool
Thiazolidinones are also utilized as pharmacological tools in drug design due to their ability to interact with various biological targets. The presence of the thiazolidine ring allows for modifications that can enhance bioactivity and selectivity.
Case Study: Drug Design Applications
The compound's structure enables it to serve as a scaffold for designing hybrid molecules with enhanced therapeutic profiles. For instance, modifications at the C5 position have been shown to significantly impact pharmacological activity . This flexibility makes this compound a valuable candidate in drug development strategies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxothiazolidinone Core
The sulfur atom in the thioxo (C=S) group acts as a nucleophilic site. Reactions with alkyl halides or acyl chlorides yield S-alkylated or S-acylated derivatives. For example:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | S-Methyl derivative | 78 | |
| S-Acylation | AcCl, Pyridine, RT, 12h | S-Acetyl derivative | 65 |
These reactions retain the Z/E configuration of the allylidene group but may alter the electronic properties of the thiazolidinone ring.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 3-fluorophenyl group undergoes regioselective EAS at the para position to fluorine due to its electron-withdrawing nature. Nitration and sulfonation are common:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Fluoro-4-nitrophenyl derivative | 82 | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | 3-Fluoro-4-sulfophenyl derivative | 68 |
The fluorine atom directs electrophiles to the para position, consistent with Hammett substituent constants (σₚ = +0.06 for F).
Conjugated Allylidene System Reactivity
The (E)-3-(furan-2-yl)allylidene group participates in cycloadditions and conjugate additions:
Diels-Alder Reactions
The allylidene moiety acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furan, cyclopentadiene):
| Diene | Conditions | Cycloadduct Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Furan | Toluene, 110°C, 24h | Bicyclic furan-thiazolidinone adduct | 55 | |
| Cyclopentadiene | Microwave, 100°C, 1h | Norbornene-fused derivative | 72 |
Density functional theory (DFT) calculations confirm an inverse-electron-demand mechanism due to the electron-deficient nature of the allylidene system .
Furan Ring Functionalization
The furan-2-yl group undergoes electrophilic substitution, predominantly at the C5 position:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, RT, 1h | 5-Bromo-furyl derivative | 90 | |
| Formylation | DMF/POCl₃, 0°C, 3h | 5-Formyl-furyl derivative | 75 |
The formylated derivative serves as a precursor for Schiff base formation or further condensation reactions .
Thioxo Group Oxidation
The C=S group oxidizes to sulfonic acid derivatives under strong oxidative conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | 80°C, 8h | Sulfonic acid derivative | 60 | |
| KMnO₄/H₂SO₄ | RT, 12h | Sulfone derivative | 45 |
Allylidene Double Bond Reduction
Catalytic hydrogenation selectively reduces the allylidene double bond:
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT, 6h | Dihydro derivative | 85 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the allylidene and furan groups, forming a cyclobutane ring:
| Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| CH₂Cl₂, N₂ atmosphere | Bicyclo[4.2.0]octane-fused derivative | 0.32 |
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the thiazolidinone ring undergoes ring-opening to form thioamide intermediates, which re-cyclize upon neutralization. Base treatment (NaOH) cleaves the thioxo group, yielding mercaptoacetic acid derivatives.
Biological Activation via Thiol-Disulfide Exchange
In physiological environments (pH 7.4), the thioxo group participates in redox reactions with glutathione (GSH), forming disulfide bonds. This mechanism underpins its pro-drug potential in anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Core
a. Benzylidene vs. Allylidene Substituents
- Compound 3 (from ): (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one replaces the allylidene furan group with a benzylidene moiety. This structural difference may alter solubility and binding affinity in biological targets .
- Compound A4–A9 (): These derivatives feature a benzothiazole substituent at position 3 instead of 3-fluorophenyl. For example, A4 [(Z)-3-(benzo[d]thiazol-2-yl)-5-benzylidene-2-thioxothiazolidin-4-one] shows a higher melting point (259–261°C) compared to typical thiazolidinones, suggesting enhanced crystallinity due to the planar benzothiazole group. The target compound’s 3-fluorophenyl group may offer better lipophilicity for membrane penetration .
b. Halogenated Phenyl Groups
- Compound in : (5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one replaces the 3-fluorophenyl group with 4-chlorophenyl.
b. Enzyme Inhibition
- : The target compound (synonym: CHEMBL228154) showed weak inhibition (IC50 ~100,000 nM) against Plasmodium Enoyl-ACP reductase, a malaria target. In contrast, A5 () [(Z)-3-(benzo[d]thiazol-2-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one] demonstrated potent α-amylase and α-glucosidase inhibition, suggesting that methoxy and hydroxyl groups enhance enzyme binding. The target compound’s furan may lack the hydrogen-bonding capacity of these substituents .
c. Antimicrobial Activity
- Compounds 5b and 5h (): Indolylmethylene derivatives exhibited strong antibacterial and antifungal activity.
b. Melting Points and Solubility
- The fluorine atom may lower melting points slightly compared to chlorinated analogs due to reduced molecular symmetry .
c. Spectral Data
- IR spectra of similar compounds () show characteristic C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) stretches. The target compound’s ¹H NMR would display distinct signals for the furan protons (δ 6.3–7.4 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
Q & A
Q. What are the recommended synthetic routes for (Z)-3-(3-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor and substituted aldehydes. A general protocol involves:
- Step 1 : Reacting 3-fluorophenyl thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .
- Step 2 : Condensing the thiazolidinone with furan-2-yl allylidene aldehyde using pyridine as a catalyst at 100°C for 18 hours, followed by purification via flash chromatography (petroleum ether/dichloromethane, 1:4 v/v) . Key Considerations : Solvent choice (DMF enhances reactivity) and temperature control are critical to avoid isomerization of the (Z/E)-allylidene moiety .
Q. How can researchers confirm the stereochemistry of the (Z)- and (E)-configurations in this compound?
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve spatial arrangements .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between the allylidene protons and NOESY correlations to distinguish Z/E isomers .
- HPLC : Chiral columns (e.g., Chiralpak IA) can separate isomers under optimized mobile-phase conditions .
Q. What in vitro biological assays are suitable for initial screening of this compound?
- Anti-biofilm activity : Use microtiter plate assays against Staphylococcus aureus or Pseudomonas aeruginosa, with 3-(4-fluorophenyl)-2-thioxothiazolidin-4-one derivatives as positive controls (IC ~10–50 µM) .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays, referencing inhibition curves from structurally similar thiazolidinones .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >90% yield .
- Catalyst screening : Piperidine or morpholine improves condensation efficiency compared to pyridine, reducing byproducts .
- Solvent systems : Ethanol/water mixtures (7:3 v/v) enhance solubility of intermediates and reduce purification steps .
Q. What structural features contribute to its anti-inflammatory activity?
- Pharmacophore analysis : The 3-fluorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the furan ring enables π-π stacking with COX-2’s hydrophobic pocket .
- SAR studies : Derivatives lacking the allylidene moiety show 5–10x reduced activity, confirming its role in target binding .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- SHELX refinement : Resolve discrepancies in IC values by verifying molecular conformation (e.g., planarity of the thiazolidinone ring) .
- Docking simulations : Compare binding modes with COX-2 (PDB: 5KIR) to explain variations in potency across analogs .
Key Methodological Recommendations
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate isomers .
- Stability testing : Store the compound at -20°C in amber vials to prevent photodegradation of the thioxo group .
- Toxicity screening : Prioritize zebrafish embryo models (LC >100 µM) before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
